Androgen Receptor Binding Affinity: 3-Pyridyl Regioisomer vs. 2-Pyridyl and 4-Pyridyl Analogs
In the Söderholm et al. (2008) study, six diphenyl- and phenylpyridine compounds were profiled for AR binding. The 3-substituted pyridine scaffold (represented by compounds in the 'E' series) displayed IC50 values in the 5–8 µM range in a competitive fluorescence polarization assay using recombinant AR ligand-binding domain [1]. The 2-pyridyl regioisomer (CAS 6301-81-1) and 4-pyridyl regioisomer (CAS 6301-80-0) were not part of the experimentally tested set, but computational docking predicted that the 3-pyridyl orientation enables a critical hydrogen-bond interaction with M895 that is geometrically inaccessible to the 2-pyridyl isomer and suboptimal for the 4-pyridyl isomer [2].
| Evidence Dimension | Androgen receptor binding affinity (IC50) and predicted binding pose |
|---|---|
| Target Compound Data | IC50 = 5–8 µM (3-pyridyl series in AR fluorescence polarization assay); predicted hydrogen bond with M895 |
| Comparator Or Baseline | 2-pyridyl isomer: predicted loss of M895 interaction; 4-pyridyl isomer: predicted suboptimal geometry. No experimental IC50 data available for 2- or 4-isomers in the same study. |
| Quantified Difference | Binding pose differentiation: 3-pyridyl nitrogen coordinates M895; 2-pyridyl and 4-pyridyl orientations place nitrogen >4 Å from M895 in docking models. |
| Conditions | Recombinant AR ligand-binding domain; fluorescence polarization competitive binding assay (Fluormone AL Green); CV1 cell reporter gene assay |
Why This Matters
The 3-pyridyl regioisomer is the scaffold for which experimental AR antagonist activity has been demonstrated; substitution with the 2- or 4-isomer would abrogate the M895 interaction that computational modeling identifies as mechanistically linked to antagonism.
- [1] Söderholm, A. A.; Viiliäinen, J.; Lehtovuori, P. T.; Eskelinen, H.; Roell, D.; Baniahmad, A.; Nyrönen, T. H. Computationally Identified Novel Diphenyl- and Phenylpyridine Androgen Receptor Antagonist Structures. J. Chem. Inf. Model. 2008, 48 (9), 1882–1890. DOI: 10.1021/ci800149w. View Source
- [2] Söderholm, A. A.; Viiliäinen, J.; Lehtovuori, P. T.; Eskelinen, H.; Roell, D.; Baniahmad, A.; Nyrönen, T. H. Computationally Identified Novel Diphenyl- and Phenylpyridine Androgen Receptor Antagonist Structures. J. Chem. Inf. Model. 2008, 48 (9), 1882–1890. Section: Induced Fit Docking and M895/W741 Interactions. DOI: 10.1021/ci800149w. View Source
